Cas no 186832-71-3 ((2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid)

(2R,3S)-3-(Benzyloxy)-2-acetamidobutanoic acid is a chiral non-proteinogenic amino acid derivative characterized by its stereospecific (2R,3S) configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. The benzyloxy and acetamido functional groups enhance its utility in selective protection and deprotection strategies during multi-step syntheses. Its well-defined stereochemistry ensures high enantiomeric purity, making it suitable for applications requiring precise chiral control. The compound’s stability under standard conditions and compatibility with common coupling reagents further contribute to its versatility in peptide and glycoconjugate chemistry.
(2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid structure
186832-71-3 structure
Product Name:(2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid
CAS No:186832-71-3
MF:C13H17NO4
MW:251.278383970261
CID:6243991
PubChem ID:10966950
Update Time:2025-10-24

(2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-7110668
    • 186832-71-3
    • (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid
    • Inchi: 1S/C13H17NO4/c1-9(12(13(16)17)14-10(2)15)18-8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)/t9-,12+/m0/s1
    • InChI Key: YKSOZGWYMVTUEW-JOYOIKCWSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@@H](C)[C@H](C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 251.11575802g/mol
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

(2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid Pricemore >>

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Additional information on (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid

Recent Advances in the Study of (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid (CAS: 186832-71-3)

The compound (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid (CAS: 186832-71-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and synthesis. Recent studies have focused on its role as a chiral building block for the synthesis of bioactive molecules, particularly in the context of peptide mimetics and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential therapeutic applications.

One of the key areas of investigation has been the use of (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid as a precursor for the synthesis of novel peptidomimetics. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the construction of β-turn mimics, which are critical for stabilizing peptide secondary structures. The researchers utilized a multi-step synthetic route involving selective deprotection and coupling reactions to achieve high yields of the desired products. The resulting compounds exhibited enhanced binding affinity to target proteins, suggesting potential applications in the design of peptide-based therapeutics.

In addition to its synthetic utility, recent research has explored the biological activity of (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid derivatives. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited inhibitory activity against serine proteases, a class of enzymes implicated in various pathological conditions, including inflammation and cancer. The study employed molecular docking and kinetic assays to elucidate the mechanism of inhibition, revealing that the benzyloxy group plays a crucial role in enzyme binding. These findings open new avenues for the development of serine protease inhibitors with improved selectivity and potency.

Another significant advancement involves the application of (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid in the synthesis of glycopeptide antibiotics. A recent publication in ACS Chemical Biology (2024) described its incorporation into vancomycin analogs, resulting in derivatives with enhanced antibacterial activity against resistant strains. The study highlighted the importance of the stereochemistry at the 2- and 3-positions for maintaining biological activity, underscoring the compound's value as a chiral synthon. These results have important implications for addressing the growing challenge of antibiotic resistance.

Future research directions for (2R,3S)-3-(benzyloxy)-2-acetamidobutanoic acid include further exploration of its therapeutic potential and optimization of synthetic methodologies. Ongoing studies are investigating its utility in the design of targeted drug delivery systems and as a scaffold for the development of small-molecule modulators of protein-protein interactions. With its versatile chemical properties and demonstrated biological activity, this compound continues to be a valuable tool in the arsenal of medicinal chemists and chemical biologists.

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